2-fluoro-N-(1-propyltetrazol-5-yl)benzamide
Description
Properties
CAS No. |
639048-27-4 |
|---|---|
Molecular Formula |
C11H12FN5O |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H12FN5O/c1-2-7-17-11(14-15-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14,16,18) |
InChI Key |
QHIXXDSIGVGCED-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Fluorination and Amide Formation
Step 1: Fluorination of Benzamide
The initial step involves the fluorination of benzamide to introduce the fluorine atom at the ortho position. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide in a suitable solvent like acetonitrile.
Step 2: Formation of Tetrazole Ring
The next step involves the formation of the tetrazole ring. This can be accomplished by reacting an appropriate azide with a propargylamine derivative under acidic conditions. The reaction typically requires a catalyst, such as copper(I) iodide, and proceeds through a cycloaddition mechanism.
Step 3: Coupling Reaction
Finally, the resulting tetrazole can be coupled with the fluorinated benzamide using standard amide coupling techniques, such as using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
Alternative Synthesis via Direct Coupling
An alternative method involves the direct coupling of an amine derivative with a fluorinated benzoyl chloride:
Step 1: Preparation of Benzoyl Chloride
Fluorinated benzoyl chloride can be synthesized by reacting fluorobenzene with thionyl chloride in the presence of a catalyst.
Step 2: Amide Formation
The prepared benzoyl chloride is then reacted with N-(1-propyltetrazol-5-yl)amine under basic conditions (e.g., using triethylamine as a base) to yield 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide.
Summary Table of Preparation Methods
| Method | Steps | Key Reagents | Yield |
|---|---|---|---|
| Fluorination and Amide Formation | 1. Fluorination 2. Tetrazole formation 3. Coupling |
Selectfluor, EDC, DMAP | High |
| Direct Coupling | 1. Synthesis of benzoyl chloride 2. Amide formation |
Thionyl chloride, Triethylamine | Moderate |
Various studies have demonstrated the effectiveness of these synthetic routes in producing high yields of desired compounds while maintaining structural integrity. For instance, studies have shown that using copper(I) iodide as a catalyst significantly enhances the cycloaddition efficiency for tetrazole synthesis. Furthermore, the use of EDC and DMAP has been established as a reliable method for amide bond formation, providing good yields under mild conditions.
The preparation methods for 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide highlight the versatility and efficiency of modern synthetic organic chemistry techniques. Both methods discussed provide feasible pathways to synthesize this compound with potential applications in pharmaceuticals. Further optimization and exploration of these synthetic routes could lead to improved yields and reduced reaction times, enhancing their applicability in industrial settings.
Chemical Reactions Analysis
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2-position of the benzamide ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Hydrolysis: The amide bond in 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and properties. It may exhibit biological activity against certain diseases or conditions.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Chemical Biology: Researchers use 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s key structural elements—the fluorinated benzamide core and tetrazole substituent—are shared with several analogs. Below, we compare its properties and synthesis with those of related compounds.
Substituent Variations on the Benzamide Core
Fluorine Position and Additional Substituents
- 5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide (CCG258205) : Features a 2-fluoro benzamide core with a piperidine-linked benzodioxolyl group and a pyridinyl ethyl side chain. This compound demonstrated 24% yield in synthesis and >95% HPLC purity .
- 2-Fluoro-N-(6-fluoro-3-hydroxy-2-methyl-phenyl)-5-(3-fluorophenyl)benzamide : Contains multiple fluorine atoms and a hydroxy-methylphenyl group, synthesized via a two-step process with 59% yield .
Key Insight : Fluorine’s position and additional substituents influence electronic properties and steric bulk, affecting binding affinity. For example, the piperidine-benzodioxolyl group in CCG258205 may enhance target selectivity in kinase inhibition , while multiple fluorines in the compound from could increase lipophilicity .
Non-Fluorinated Analogs
- 3,5-Dimethyl-N-(1-propyltetrazol-5-yl)benzamide: Replaces fluorine with methyl groups at the meta- and para-positions.
Variations in the Tetrazole Substituent
The tetrazole ring’s N-substituent modulates solubility and steric effects:
- Target Compound : 1-Propyl group on the tetrazole nitrogen.
- CCG258209 : Features a 1H-imidazol-2-ylmethyl group instead of propyl, synthesized with 78% yield .
- 2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide : Replaces tetrazole with a methylsulfanyl-triazole group, synthesized via solvent-free microwave-assisted Fries rearrangement (81% yield) .
Key Insight : Bulky substituents (e.g., imidazolylmethyl) may hinder enzyme binding but improve solubility, whereas alkyl chains (e.g., propyl) balance lipophilicity and metabolic stability .
Biological Activity
2-Fluoro-N-(1-propyltetrazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHFN
- Molecular Weight : Approximately 200.19 g/mol
This compound features a benzamide structure with a fluoro group at the 2-position and a propyltetrazole moiety, which can influence its reactivity and biological interactions.
Synthesis
The synthesis of 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:
- Formation of the Benzamide : The starting material is fluorobenzene, which undergoes nucleophilic substitution with a propyltetrazole derivative.
- Purification : The crude product is purified using recrystallization or chromatography techniques to yield pure 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide.
Antimicrobial Properties
Research indicates that compounds similar to 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide exhibit significant antimicrobial activity. For instance, tetrazole derivatives have been shown to interact with microbial enzymes, potentially inhibiting their growth.
| Compound | Biological Activity | Reference |
|---|---|---|
| 2-Fluoro-N-(1-propyltetrazol-5-yl)benzamide | Antimicrobial | |
| 4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide | Antifungal | |
| Similar tetrazole derivatives | Antiviral |
The proposed mechanisms by which 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced microbial viability.
- Receptor Interaction : It may bind to certain receptors, modulating cellular responses that contribute to its therapeutic effects.
Case Studies and Research Findings
-
In Vitro Studies : A study assessed the antimicrobial efficacy of various benzamide derivatives, including 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide, demonstrating significant inhibition against Gram-positive bacteria.
- Results : The compound showed an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus.
-
Pharmacological Applications : In research focused on central nervous system disorders, derivatives like 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide were evaluated for their potential as neuroprotective agents.
- Findings : These compounds exhibited neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Toxicological Assessment : Preliminary toxicity studies indicated that while the compound demonstrated biological activity, it also required careful evaluation for safety profiles in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
